molecular formula C9H11I B11864715 1-Iodo-2,4,5-trimethylbenzene

1-Iodo-2,4,5-trimethylbenzene

Cat. No.: B11864715
M. Wt: 246.09 g/mol
InChI Key: SDZOPOGDVMNRFA-UHFFFAOYSA-N
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Description

1-Iodo-2,4,5-trimethylbenzene is an organic compound with the molecular formula C₉H₁₁I It is a derivative of benzene, where three hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,4,5-trimethylbenzene can be synthesized through the iodination of 2,4,5-trimethylbenzene. One efficient method involves using benzyltriphenylphosphonium dichromate as an oxidant along with molecular iodine in a dichloromethane solvent system . This method yields high amounts of the desired iodo product.

Industrial Production Methods: Industrial production of this compound typically involves electrophilic aromatic substitution reactions. The process requires a catalyst, often a metal halide such as iron(III) bromide or aluminum chloride, to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,4,5-trimethylbenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-iodo-2,4,5-trimethylbenzene exerts its effects involves electrophilic aromatic substitution. The iodine atom acts as an electrophile, facilitating the formation of a positively charged intermediate, which then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

  • 2-Iodo-1,3,5-trimethylbenzene
  • 1-Bromo-2,4,5-trimethylbenzene
  • 1-Chloro-2,4,5-trimethylbenzene

Uniqueness: 1-Iodo-2,4,5-trimethylbenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and stability compared to its bromo and chloro counterparts. The iodine atom’s larger size and lower electronegativity make it a more versatile reagent in organic synthesis .

Properties

IUPAC Name

1-iodo-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZOPOGDVMNRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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